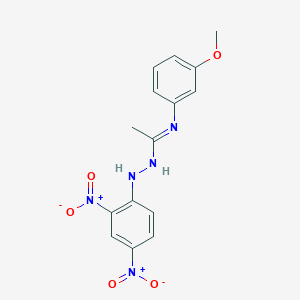
(1E)-N'-(2,4-dinitrophenyl)-N-(3-methoxyphenyl)ethanehydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N’-(2,4-dinitrophenyl)-N-(3-methoxyphenyl)ethanehydrazonamide is an organic compound characterized by the presence of both dinitrophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-(2,4-dinitrophenyl)-N-(3-methoxyphenyl)ethanehydrazonamide typically involves the reaction of 2,4-dinitrophenylhydrazine with 3-methoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-(2,4-dinitrophenyl)-N-(3-methoxyphenyl)ethanehydrazonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-N’-(2,4-dinitrophenyl)-N-(3-methoxyphenyl)ethanehydrazonamide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical assays.
Medicine
In medicine, (1E)-N’-(2,4-dinitrophenyl)-N-(3-methoxyphenyl)ethanehydrazonamide has potential applications as a diagnostic tool or therapeutic agent. Its interactions with biological targets can be exploited for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1E)-N’-(2,4-dinitrophenyl)-N-(3-methoxyphenyl)ethanehydrazonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N’-(2,4-dinitrophenyl)-N-(4-methoxyphenyl)ethanehydrazonamide
- (1E)-N’-(2,4-dinitrophenyl)-N-(2-methoxyphenyl)ethanehydrazonamide
- (1E)-N’-(2,4-dinitrophenyl)-N-(3-ethoxyphenyl)ethanehydrazonamide
Uniqueness
(1E)-N’-(2,4-dinitrophenyl)-N-(3-methoxyphenyl)ethanehydrazonamide is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both dinitrophenyl and methoxyphenyl groups provides a distinct set of chemical properties that differentiate it from similar compounds.
This detailed overview provides a comprehensive understanding of (1E)-N’-(2,4-dinitrophenyl)-N-(3-methoxyphenyl)ethanehydrazonamide, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C15H15N5O5 |
|---|---|
Molecular Weight |
345.31 g/mol |
IUPAC Name |
N-(2,4-dinitroanilino)-N'-(3-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C15H15N5O5/c1-10(16-11-4-3-5-13(8-11)25-2)17-18-14-7-6-12(19(21)22)9-15(14)20(23)24/h3-9,18H,1-2H3,(H,16,17) |
InChI Key |
RIXIJUQGXYSFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)OC)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~3~-[(E)-furan-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B11102379.png)
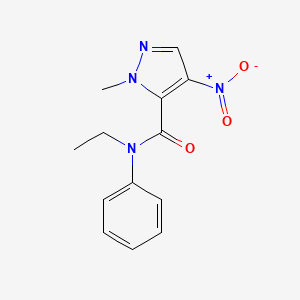
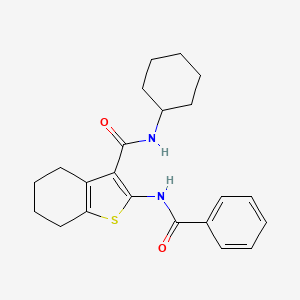
![N-(3-chlorophenyl)-1-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylcyclohexanecarboxamide](/img/structure/B11102388.png)
-(4-chlorophenyl)(morpholin-4-yl)methylidene]amino}oxy)methanone](/img/structure/B11102394.png)
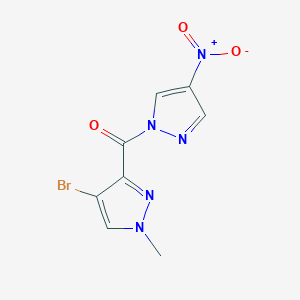

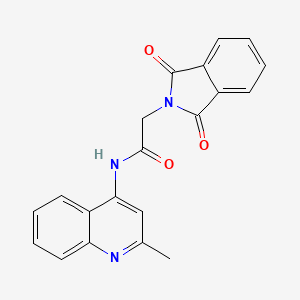
![2-(4-Chlorophenoxy)-N'-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11102427.png)
![4-(4-bromophenyl)-2-{(2E)-2-[1-(4-chlorophenyl)propylidene]hydrazinyl}-1,3-thiazole](/img/structure/B11102429.png)
![2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11102436.png)
![[2-methoxy-4-[(Z)-(3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]phenyl] acetate](/img/structure/B11102440.png)
![1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-methylurea](/img/structure/B11102451.png)
![N-benzyl-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B11102457.png)
